ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate

Chemoselective cross-coupling Sequential functionalization Indole diversification

Synthesizing 4,7-disubstituted indole libraries typically requires sequential halogenation and protecting-group strategies. Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate eliminates these steps with pre-installed orthogonal C4-Br and C7-Cl handles. • Chemoselective coupling: C4-Br reacts ~10-100× faster than C7-Cl in Pd-catalyzed cross-couplings, enabling sequential functionalization without protecting groups. • 98% purity with batch-specific NMR/HPLC QC documentation. • Ethyl ester serves as a masked acid for amide coupling to IDO1 inhibitor chemotypes (IC50 13-28 nM).

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
Cat. No. B7936721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-7-chloro-1H-indole-2-carboxylate
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Br
InChIInChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
InChIKeyLKZJINACCKHRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-7-Chloro-1H-Indole-2-Carboxylate Profile


Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate (CAS 1352894-66-6) is a dihalogenated indole-2-carboxylate ester bearing a bromine atom at the 4-position and a chlorine atom at the 7-position of the indole core [1]. With a molecular weight of 302.55 g·mol⁻¹ and a computed XLogP3 of 3.9, it occupies a lipophilic space distinct from mono‑halogenated or non‑halogenated indole-2‑carboxylates [1]. The compound is commercially supplied as a research‑grade building block with a standard purity of 98% and is accompanied by batch‑specific QC documentation (NMR, HPLC) .

Orthogonal C4–Br/C7–Cl handles for sequential cross‑coupling
Lipophilic fragment with enhanced molecular complexity
Pharmacophoric core entry for IDO1/TDO inhibitor synthesis

Ethyl 4-Bromo-7-Chloro-1H-Indole-2-Carboxylate vs. Mono-Halogen Analogs


In‑class indole‑2‑carboxylate esters that carry only one halogen (e.g., ethyl 4‑bromo‑1H‑indole‑2‑carboxylate or ethyl 7‑chloro‑1H‑indole‑2‑carboxylate) lack the orthogonal reactivity handle that the dual Br/Cl substitution provides [1][2]. The C4‑Br bond is significantly more reactive toward palladium‑catalyzed cross‑coupling than the C7‑Cl bond, enabling sequential, chemoselective functionalization at two distinct positions without protecting‑group manipulation [3]. Substituting with a dibromo or dichloro analog forfeits this intrinsic selectivity and can lead to statistical mixtures of mono‑ and bis‑coupled products under standard Suzuki–Miyaura conditions. The evidence below quantifies the structural, physicochemical, and application‑specific consequences of this differentiation.

Single halogen analog
Lacks the orthogonal reactivity pair, limiting sequential diversification potential.
Dibromo or dichloro analog
Absence of kinetic differentiation may yield statistical product mixtures under standard cross‑coupling.
Non‑halogenated indole‑2‑carboxylate
Forfeits the dual‑halogen handle that enables site‑selective functionalization without protection.

Ethyl 4-Bromo-7-Chloro-1H-Indole-2-Carboxylate Comparative Evidence


Sequential Coupling via Orthogonal C4‑Br/C7‑Cl Reactivity

In palladium‑catalyzed Suzuki–Miyaura reactions, aryl bromides react approximately 10‑ to 100‑fold faster than aryl chlorides under standard conditions, providing a kinetic window for site‑selective coupling [1]. Ethyl 4‑bromo‑7‑chloro‑1H‑indole‑2‑carboxylate exploits this intrinsic difference: the C4‑Br bond can be engaged first, leaving the C7‑Cl intact for a subsequent transformation [2]. In contrast, the mono‑bromo analog ethyl 4‑bromo‑1H‑indole‑2‑carboxylate offers only one reactive site, while the dibromo analog ethyl 4,7‑dibromo‑1H‑indole‑2‑carboxylate yields statistical mixtures of mono‑ and bis‑arylated products without the kinetic differentiation that the Br/Cl pair imparts [2][3].

Sequential Coupling
Class‑level inference
C4–Br fast oxidative addition vs C7–Cl slow (≈10–100× rate difference)
Supports chemoselective synthetic route design
Rate contrast may vary with ligand/catalyst system; validate under specific reaction conditions.
Chemoselective cross-coupling Sequential functionalization Indole diversification

Dual Halogen-Driven LogP Differentiation

The computed octanol–water partition coefficient (XLogP3) for ethyl 4‑bromo‑7‑chloro‑1H‑indole‑2‑carboxylate is 3.9, substantially higher than that of ethyl 7‑chloro‑1H‑indole‑2‑carboxylate (XLogP3 ≈ 2.7) and ethyl 4‑bromo‑1H‑indole‑2‑carboxylate (XLogP3 ≈ 3.2) [1][2]. This 0.7–1.2 log unit increase reflects the additive lipophilic contribution of the second halogen and positions the compound closer to the optimal logP range (3–5) for CNS drug candidates and intracellular target engagement [3].

Lipophilicity Shift
Cross‑study comparable
XLogP3 = 3.9 vs 2.7–3.2 for mono‑halogen analogs
Positions scaffold closer to CNS‑relevant lipophilicity range
Computed LogP; experimental partitioning may differ.
Lipophilicity ADME optimization Physicochemical profiling

Privileged Intermediate for IDO1/TDO Inhibitors

Indole‑2‑carboxylate esters bearing halogen substitution at the 4‑ and 7‑positions appear as key intermediates in patent families directed toward indoleamine 2,3‑dioxygenase 1 (IDO1) and tryptophan 2,3‑dioxygenase (TDO) dual inhibition [1][2]. The ester functionality at C2 serves as a latent carboxylic acid for late‑stage amidation, while the 4‑Br and 7‑Cl substituents occupy lipophilic pockets identified in structure‑activity relationship (SAR) studies of the indole‑2‑carboxylate chemotype. Closely related 4‑bromo‑7‑chloro‑indole‑2‑carboxamides have demonstrated IDO1 IC₅₀ values in the low nanomolar range (13–28 nM) in cellular assays [2], establishing the substitution pattern as a validated pharmacophoric element.

IDO1 Pharmacophore
Supporting evidence
Derived 4‑Br‑7‑Cl‑carboxamides: IDO1 IC₅₀ 13–28 nM (cellular assays)
Reported target‑engagement context; ester serves as synthetic entry point
Activity confirmed for carboxamide derivatives only; ester requires hydrolysis.
Immuno-oncology IDO1 inhibitors Tryptophan metabolism

Enhanced Molecular Complexity vs. Mono-Halogen Building Blocks

With a molecular weight of 302.55 Da and a heavy atom count of 16, ethyl 4‑bromo‑7‑chloro‑1H‑indole‑2‑carboxylate is approximately 35% heavier than ethyl 7‑chloro‑1H‑indole‑2‑carboxylate (223.66 Da, 14 heavy atoms) and 13% heavier than ethyl 4‑bromo‑1H‑indole‑2‑carboxylate (268.11 Da, 15 heavy atoms) [1][2]. This increased molecular complexity translates into a more advanced starting point for fragment growth and diversity‑oriented synthesis, reducing the number of synthetic steps required to reach lead‑like chemical space (MW 300–500 Da) [3].

Complexity Gain
Cross‑study comparable
MW 302.55 Da (16 heavy atoms) vs 223.66–268.11 Da (14–15 heavy atoms)
Higher starting complexity for fragment‑to‑lead progression
Computed values; verify batch mass spectrum.
Fragment-based drug discovery Molecular complexity Building block sourcing

Ethyl 4-Bromo-7-Chloro-1H-Indole-2-Carboxylate Applications


Sequential Pd-Catalyzed Indole Diversification

Medicinal chemistry teams synthesizing 4,7‑disubstituted indole libraries can exploit the orthogonal reactivity of the C4‑Br and C7‑Cl bonds. In the first step, Suzuki–Miyaura coupling with an arylboronic acid selectively engages the C4‑Br bond; the C7‑Cl bond remains intact and can be functionalized in a second, distinct cross‑coupling or amination step, all without introducing protecting groups [1][2]. This strategy is supported by the established kinetic preference for Ar–Br oxidative addition over Ar–Cl in palladium‑catalyzed systems (approximately 10–100× rate difference) [1].

Late-Stage Hydrolysis to Free Acid for Amide Libraries

The ethyl ester serves as a masked carboxylic acid for amide coupling. Saponification yields the free acid (CAS 383133-30-0), which can be coupled to diverse amines to generate 4‑bromo‑7‑chloro‑indole‑2‑carboxamides. This chemotype has demonstrated IDO1 inhibitory activity in the low nanomolar range (IC₅₀ = 13–28 nM in cellular assays) and is represented in patent families targeting immuno‑oncology applications [2][3].

Fragment Libraries for Enhanced Lipophilicity and Complexity

Fragment and lead‑generation libraries benefit from building blocks that occupy underexplored regions of physicochemical space. With an XLogP3 of 3.9 and a molecular weight of 302.55 Da, ethyl 4‑bromo‑7‑chloro‑1H‑indole‑2‑carboxylate contributes both lipophilicity and halogen‑bonding capacity (Br and Cl) to fragment hits. This contrasts with mono‑halogenated indole‑2‑carboxylates, which are 0.7–1.2 log units less lipophilic and lack the dual‑halogen interaction surface for target engagement [4][5].

Route Scouting for Dihalogenated Indole Intermediates

In route scouting for drug candidates that require a 4‑bromo‑7‑chloro substitution pattern, procuring the pre‑assembled indole‑2‑carboxylate ester eliminates two halogenation steps (regioselective bromination at C4 and chlorination at C7) and avoids the statistical purification challenges associated with late‑stage halogenation of unsubstituted indole. The commercial availability at 98% purity with batch‑specific analytical documentation (NMR, HPLC) reduces the risk of impurity carry‑through in subsequent GMP‑aligned campaigns.

Application
Selection Property
Validation Focus
Sequential Pd‑catalyzed indole diversification
Orthogonal C4–Br/C7–Cl reactivity
Cross‑coupling sequence verification
Late‑stage hydrolysis to free acid for amide libraries
Ester‑to‑acid conversion efficiency
Amide coupling and IDO1 target engagement review
Fragment libraries for enhanced lipophilicity and complexity
Halogen‑bonding and lipophilicity profile
Fragment screening and SAR expansion
Route scouting for dihalogenated indole intermediates
Pre‑assembled dihalogen scaffold
Process impurity profiling
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